1-ethyl[1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one
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Overview
Description
1-ethyl[1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one is a heterocyclic compound that belongs to the class of triazino-benzimidazoles This compound is characterized by a fused ring system consisting of a triazine ring and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl[1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzimidazole-2-carboxylic acid hydrazide with ethyl orthoformate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired triazino-benzimidazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl[1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced analogs with hydrogenated ring systems.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-ethyl[1,2,4]triazino[4,5-a]benzimidazol-4
Properties
IUPAC Name |
1-ethyl-3H-[1,2,4]triazino[4,5-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-2-9-13-14-11(16)10-12-7-5-3-4-6-8(7)15(9)10/h3-6H,2H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGPBSKXTIHKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)C2=NC3=CC=CC=C3N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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